Dimethyl(piperidin-2-ylmethyl)amine
Overview
Description
Dimethyl(piperidin-2-ylmethyl)amine is a chemical compound that has been explored in various scientific studies for its molecular structure, synthesis methods, and properties. This compound is related to piperidine derivatives, which are significant in chemical research for their versatile applications in different fields such as material science and pharmaceuticals.
Synthesis Analysis
The synthesis of Dimethyl(piperidin-2-ylmethyl)amine and related compounds involves several steps, including Mannich reactions and condensation processes. One approach to synthesize piperidine derivatives includes using dimethyl malonate with α,β-acetylenic aldehydes and cyclic secondary amines under mild conditions, yielding various functionalized compounds in good yields (Sokov et al., 2020).
Molecular Structure Analysis
The molecular structure of Dimethyl(piperidin-2-ylmethyl)amine and related compounds has been determined through various techniques such as X-ray crystallography and NMR studies. For instance, the molecular structure investigations of s-triazine derivatives incorporating piperidine moieties have been presented, demonstrating the significance of intermolecular interactions and electronic properties (Shawish et al., 2021).
Chemical Reactions and Properties
Dimethyl(piperidin-2-ylmethyl)amine participates in various chemical reactions, including Mannich reactions and reactions with α,β-acetylenic aldehydes. These reactions lead to the formation of compounds with interesting properties such as push–pull buta-1,3-dienes, which are valuable for their fluorescent and solvatochromic properties (Sokov et al., 2020).
Physical Properties Analysis
The physical properties of Dimethyl(piperidin-2-ylmethyl)amine derivatives are influenced by their molecular structure. For example, studies on the synthesis and characterization of piperidine derivatives have shown that these compounds can exhibit varied physical properties based on their structural conformations and substituents (Lian et al., 2008).
Scientific Research Applications
Analysis in Foodstuffs
Dimethyl(piperidin-2-ylmethyl)amine is studied for its occurrence in foodstuffs. Singer and Lijinsky (1976) developed a procedure for analyzing naturally occurring secondary amines in food, identifying compounds like morpholine and dimethylamine as ubiquitous in such settings. Piperidine, closely related to dimethyl(piperidin-2-ylmethyl)amine, is found in plant-derived materials (Singer & Lijinsky, 1976).
Molecular Structure Investigations
In 2021, Shawish et al. synthesized new s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties. They investigated the molecular structures of these compounds using X-ray crystallography, Hirshfeld, and DFT calculations, focusing on intermolecular interactions and electronic properties, which are relevant for understanding the role of piperidine-based compounds (Shawish et al., 2021).
Synthesis of Piperidinones and Piperidines
A 2015 study by Grover and Kerr explored the synthesis of substituted piperidinones and piperidines, using a reductive amination–lactamization sequence. This research is significant for understanding the synthetic pathways involving compounds like dimethyl(piperidin-2-ylmethyl)amine (Grover & Kerr, 2015).
Aminolysis of Phenyl Diphenylphosphinates
Um, Han, and Shin (2009) conducted a kinetic study on the aminolysis of phenyl diphenylphosphinates, exploring the effect of the amine nature on reactivity and transition-state structure. This research provides insight into the reactivity of compounds like dimethyl(piperidin-2-ylmethyl)amine in chemical reactions (Um, Han, & Shin, 2009).
Cyclic Amines Synthesis
In 2020, Wei et al. presented a novel strategy for synthesizing N-substituted cyclic amines, including those related to dimethyl(piperidin-2-ylmethyl)amine. They utilized iron-catalyzed hydrosilylation from dicarboxylic acids and amines, highlighting the relevance in natural products and bioactive molecules (Wei et al., 2020).
Chemical Cleavage and Photoproducts in DNA
McHugh and Knowland (1995) explored the use of amines like piperidine for cleaving abasic and UV-irradiated DNA. They found that certain amines can cleave abasic DNA at neutral pH without non-specific damage, providing insights into the potential biomedical applications of compounds like dimethyl(piperidin-2-ylmethyl)amine (McHugh & Knowland, 1995).
Anti Neoplastic Activity Evaluation
Arul and Smith (2016) evaluated the anti-cancer activity of a 1, 2, 4 - triazole derivative related to dimethyl(piperidin-2-ylmethyl)amine against Dalton’s Lymphoma Ascitic in mice. Their findings contribute to the understanding of the potential therapeutic applications of such compounds (Arul & Smith, 2016).
Safety And Hazards
Dimethyl(piperidin-2-ylmethyl)amine is classified as a flammable liquid (Category 2), H225 . It is harmful if swallowed (Category 4), H302 . It is toxic in contact with skin or if inhaled (Category 3), H311 + H331 . It causes severe skin burns and eye damage (Category 1B), H314 . It is harmful to aquatic life (Category 3), H402 .
Future Directions
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This field is expected to continue to evolve with the discovery and biological evaluation of potential drugs containing the piperidine moiety .
properties
IUPAC Name |
N,N-dimethyl-1-piperidin-2-ylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-10(2)7-8-5-3-4-6-9-8/h8-9H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVQYLBWVRBQOGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20291251 | |
Record name | dimethyl(piperidin-2-ylmethyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20291251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl(piperidin-2-ylmethyl)amine | |
CAS RN |
60717-51-3 | |
Record name | 60717-51-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74470 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | dimethyl(piperidin-2-ylmethyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20291251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-Piperidylmethyl)-dimethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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